Cas no 1798659-53-6 (N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1798659-53-6x500.png)
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide
-
- インチ: 1S/C14H19N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-14(21-3)12-6-4-5-7-13(12)20-2/h4-8,10,14,16H,9H2,1-3H3
- InChIKey: XFINFNPGUHDDKU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(S(NCC(OC)C2=CC=CC=C2OC)(=O)=O)C=N1
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6451-0368-1mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6451-0368-15mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6451-0368-2mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6451-0368-100mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 100mg |
$372.0 | 2023-04-25 | |
Life Chemicals | F6451-0368-75mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 75mg |
$312.0 | 2023-04-25 | |
Life Chemicals | F6451-0368-2μmol |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6451-0368-5mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6451-0368-25mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 25mg |
$163.5 | 2023-04-25 | |
Life Chemicals | F6451-0368-20mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6451-0368-30mg |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide |
1798659-53-6 | 90%+ | 30mg |
$178.5 | 2023-04-25 |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamideに関する追加情報
N-[2-Methoxy-2-(2-Methoxyphenyl)Ethyl]-1-Methylpyrazole-4-Sulfonamide: A Comprehensive Overview
The compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide (CAS No. 1798659-53-6) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential biological activities. In recent years, researchers have explored its properties in depth, revealing promising applications in drug development and therapeutic interventions.
The molecular structure of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide is characterized by a pyrazole ring, a sulfonamide group, and a substituted ethyl chain with methoxy substituents. The presence of the pyrazole ring, a five-membered aromatic heterocycle, contributes to its stability and reactivity. The sulfonamide group, on the other hand, is known for its ability to enhance bioavailability and pharmacokinetic properties. The methoxy groups attached to the ethyl chain and the phenyl ring further modulate the compound's physicochemical properties, making it a versatile molecule for various chemical modifications.
Recent studies have highlighted the potential of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide as a lead compound in the development of novel therapeutics. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit specific kinase enzymes, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The compound's selectivity and potency in these assays suggest its potential as a drug candidate for targeted therapies.
In addition to its pharmacological applications, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide has been studied for its role in chemical synthesis. Its structure serves as a valuable building block for constructing more complex molecules with enhanced biological activities. For example, researchers have utilized this compound as an intermediate in the synthesis of bioactive agents with improved solubility and permeability.
From a synthetic perspective, the preparation of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrazole ring followed by functionalization with the sulfonamide group and subsequent substitution reactions to introduce the methoxy groups. Recent advancements in catalytic methods have enabled more efficient and scalable syntheses of this compound, making it more accessible for large-scale applications.
Furthermore, computational studies have provided insights into the molecular interactions of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide with biological targets. Molecular docking simulations have revealed key binding motifs that contribute to its activity against specific enzymes or receptors. These findings have guided further optimization efforts aimed at enhancing its efficacy and reducing potential side effects.
In conclusion, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide (CAS No. 1798659-53-6) is a compelling compound with diverse applications in pharmaceutical research. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a promising candidate for developing innovative therapeutic agents. Continued research into its properties will undoubtedly unlock new opportunities for its utilization in medicine and beyond.
1798659-53-6 (N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide) 関連製品
- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)
- 1448139-42-1((2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide)
- 923194-03-0(N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 1105211-60-6(2-(3-fluorophenoxy)-N-{2-3-(trifluoromethyl)phenoxyethyl}propanamide)
- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)
- 1807156-66-6(3-(Difluoromethyl)-2-fluoro-4-methylpyridine-6-acetic acid)
- 1469439-69-7(1469439-69-7)
- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)
- 1221342-87-5(Methyl 3-(octylamino)butanoate)



